3-(Difluoromethyl)-8-(4-fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
Description
This compound belongs to the 1,2,4-triazolo[4,3-a]pyrazine family, characterized by a bicyclic core structure with a triazole ring fused to a pyrazine ring. Key features include:
- Substituents: A difluoromethyl group at position 3 and a 4-fluorophenyl group at position 7.
- Structural Significance: The difluoromethyl group enhances metabolic stability and lipophilicity compared to non-fluorinated analogs, while the 4-fluorophenyl moiety may improve target binding via aromatic interactions.
Properties
Molecular Formula |
C12H11F3N4 |
|---|---|
Molecular Weight |
268.24 g/mol |
IUPAC Name |
3-(difluoromethyl)-8-(4-fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine |
InChI |
InChI=1S/C12H11F3N4/c13-8-3-1-7(2-4-8)9-11-17-18-12(10(14)15)19(11)6-5-16-9/h1-4,9-10,16H,5-6H2 |
InChI Key |
VIURWJWBZINNPF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=NN=C2C(F)F)C(N1)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)-8-(4-fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes in the presence of a suitable catalyst . The reaction is usually carried out at room temperature, making it a mild and efficient process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethyl)-8-(4-fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.
Scientific Research Applications
3-(Difluoromethyl)-8-(4-fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)-8-(4-fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine involves its interaction with specific molecular targets. It is known to inhibit certain kinases, such as c-Met kinase, by binding to the active site and preventing substrate phosphorylation . This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential anti-cancer agent.
Comparison with Similar Compounds
Structural Analogues
(a) 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine (Sitagliptin Intermediate)
- Substituents : Trifluoromethyl at position 3 .
- Role : Key intermediate in sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor for type 2 diabetes.
- Synthesis : Optimized routes achieve >55% yield with >99.5% purity .
- Comparison : The trifluoromethyl group increases electron-withdrawing effects but may reduce metabolic stability compared to the target compound’s difluoromethyl group.
(b) (8R)-8-Methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-ylmethanone
- Substituents: 4-fluorophenyl linked via a methanone group and a thiadiazole at position 3 .
- Application : Investigated for kinase inhibition (e.g., c-Met anti-tumor activity).
(c) 8-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine
- Substituents : Trifluoromethyl at position 3 and chlorine at position 8 .
- Synthesis : Initial low yields (~30%) improved to >80% via optimized conditions .
- Comparison : Chlorine at position 8 may enhance reactivity but limit solubility compared to the target’s 4-fluorophenyl group.
(a) Antimicrobial and Anticancer Activity
- 3-(Trifluoromethyl) Derivatives : Exhibit antimicrobial activity against E. coli and S. aureus (MIC values: 2–8 µg/mL) . Difluoromethyl analogs may show improved selectivity due to reduced steric hindrance.
- c-Met Inhibitors: Derivatives like 8-(2-fluoro-4-nitrophenoxy)-[1,2,4]triazolo[4,3-a]pyrazine are intermediates in anticancer agents . The target compound’s 4-fluorophenyl group could enhance binding to hydrophobic pockets.
(b) Renin and Hypertension Targets
- ACDFOPA-Based Inhibitors : Difluoro-substituted triazolo[4,3-a]pyrazines show potent renin inhibition (IC50: 1.4–3.9 nM) but poor oral bioavailability . The target compound’s difluoromethyl group may offer a balance between potency and pharmacokinetics.
(c) DNA Gyrase Inhibition
- Sulfonamide Derivatives : Sitagliptin intermediates with sulfonyl groups exhibit E. coli DNA gyrase inhibition (docking scores: -7.8 to -8.5 kcal/mol) . Substituent position (e.g., nitro vs. fluoro) significantly affects activity.
Physicochemical Properties
*Estimated based on structural analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
